2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-5-14-6-9-16(10-7-14)26-19(31)13-30-21(25)20(24(28-30)35-4)23-27-22(29-34-23)15-8-11-17(32-2)18(12-15)33-3/h6-12H,5,13,25H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUKZFKBPMYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsIndustrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized
Biological Activity
The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethylphenyl)acetamide is a complex organic molecule featuring multiple pharmacologically relevant functional groups. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- A pyrazole moiety linked to an oxadiazole and an ethylphenyl acetamide.
- The presence of a methylsulfanyl group which may enhance lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | S. aureus | 32 µg/mL |
| Oxadiazole B | B. subtilis | 16 µg/mL |
| Target Compound | E. coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., L929, A549) have revealed that certain derivatives of oxadiazoles can stimulate cell viability while others exhibit toxicity at higher concentrations. For example, a study found that some derivatives increased cell viability above 100% at specific concentrations, indicating potential as anticancer agents .
Table 2: Cytotoxicity Results on Cell Lines
| Compound Name | Cell Line Tested | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| Compound 24 | L929 | 12 | 110 |
| Compound 25 | L929 | 100 | 80 |
| Target Compound | A549 | 50 | 120 |
The biological activity of the target compound may be attributed to its structural features:
- The oxadiazole ring is known for its role in inhibiting bacterial growth by interfering with cellular processes.
- The pyrazole component has been linked to anti-inflammatory effects and may play a role in modulating immune responses.
Case Studies
- Antimicrobial Efficacy Study : A comparative study assessed the antimicrobial properties of various oxadiazole derivatives against standard antibiotics. The target compound demonstrated comparable or superior efficacy against certain strains, suggesting its potential as an alternative therapeutic agent .
- Cytotoxicity Evaluation : In vitro studies evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated that while some derivatives were cytotoxic at high concentrations, others showed selective toxicity towards cancer cells with minimal effects on normal cells .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
Anticancer Activity
Studies have shown that derivatives of oxadiazoles and pyrazoles possess significant anticancer properties. For instance, compounds with oxadiazole rings have been reported to inhibit cancer cell proliferation in various types of cancer such as breast and lung cancers. The specific compound under discussion has not been directly studied for anticancer effects; however, its structural similarities suggest potential efficacy against tumor cells.
Antimicrobial Properties
Compounds containing thioether functionalities (like methylsulfanyl) have demonstrated antibacterial and antifungal activities. The presence of the methylsulfanyl group in this compound may enhance its interaction with microbial targets.
Anti-inflammatory Effects
Oxadiazole derivatives have been linked to anti-inflammatory effects in various studies. The incorporation of this moiety into the compound may suggest similar therapeutic potential.
Case Studies and Research Findings
Several studies highlight the relevance of similar compounds:
These studies underline the importance of structural diversity in developing new therapeutic agents.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features include:
Key Structural Insights :
- The 3,4-dimethoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-methoxyphenyl group in .
- The methylsulfanyl substituent could improve metabolic stability relative to chloro or pyridinyl groups in analogues .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Methylsulfanyl groups are less prone to oxidative metabolism than thiols or halogens, as seen in hydroxyacetamide derivatives .
- Solubility : Polar oxadiazole and acetamide moieties may improve aqueous solubility relative to triazole-based compounds like VUAA1 .
Therapeutic Potential
- Anti-inflammatory Applications : Analogues like BI 665915 and iCRT3 demonstrate efficacy in suppressing leukotriene B4 (LTB4) and inflammatory cytokines, suggesting the target compound could be explored for similar applications .
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis involves multi-step reactions starting with precursor molecules such as substituted oxadiazoles and pyrazoles. Key steps include:
- Reflux conditions : Use of pyridine and Zeolite (Y-H) as catalysts at 150°C for 5 hours to facilitate cyclization and coupling reactions .
- Purification : Post-reaction, the product is isolated via filtration and recrystallized from ethanol to achieve >95% purity .
- Functional group integration : The methylsulfanyl and 3,4-dimethoxyphenyl groups are introduced during intermediate steps to ensure regioselectivity .
Q. How is the compound characterized for structural integrity and purity?
Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR to verify aromatic protons and heterocyclic carbons, FT-IR for amide (C=O, N-H) and oxadiazole (C=N) groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, often exceeding 98% .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are commonly used to evaluate its bioactivity?
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
- Anti-exudative activity : Carrageenan-induced paw edema models in rodents, comparing efficacy to reference drugs like diclofenac sodium at 10 mg/kg doses .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Zeolite (Y-H) enhances reaction efficiency by providing acidic sites for cyclization; alternatives like Amberlyst-15 may reduce by-products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions during recrystallization .
- Computational guidance : Quantum chemical calculations (DFT) predict transition states to optimize temperature and pH .
Q. How should researchers address contradictions in reported bioactivity data?
Contradictions may arise from:
- Assay variability : Differences in cell line sensitivity (e.g., MCF-7 vs. A549) or animal models require standardized protocols .
- Purity thresholds : Impurities >2% (e.g., unreacted oxadiazole precursors) can skew IC₅₀ values; validate via HPLC before testing .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare studies, ensuring n ≥ 3 replicates .
Q. What computational strategies are effective for designing derivatives with enhanced activity?
- Docking studies : Molecular docking (AutoDock Vina) identifies interactions with targets like EGFR or COX-2, guiding substitutions at the 3-(methylsulfanyl) group .
- QSAR models : 2D descriptors (e.g., LogP, polar surface area) correlate structural features with anti-exudative activity, prioritizing derivatives with furan or pyridine moieties .
- Reaction path prediction : Tools like GRRM (Global Reaction Route Mapping) explore feasible synthetic routes for novel analogs .
Q. What are the best practices for handling and storing the compound to ensure stability?
- Storage : Lyophilized powder stored at -20°C under argon prevents oxidation of the methylsulfanyl group .
- Light sensitivity : Use amber vials to avoid photodegradation; monitor via UV-vis spectroscopy for absorbance shifts .
- pH stability : Buffered solutions (pH 6–8) maintain integrity, as extreme pH promotes hydrolysis of the acetamide bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
